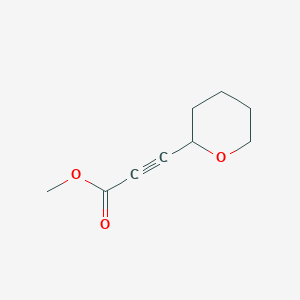

Methyl 3-(oxan-2-yl)prop-2-ynoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 3-(oxan-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H12O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-4,7H2,1H3 |

InChI Key |

VSRBCBNYDYOYIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1CCCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Oxan 2 Yl Prop 2 Ynoate and Its Derivatives

Synthesis of the Prop-2-ynoate Moiety

Esterification Reactions for Methyl Propiolate Formation

Methyl propiolate is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. wikipedia.orgwikipedia.org It is a colorless liquid that is miscible with organic solvents and serves as a versatile reagent in organic synthesis due to the electrophilic nature of its alkyne group. wikipedia.orgchemicalbook.com

One common method for the preparation of methyl propiolate is through the esterification of propiolic acid with methanol (B129727). chemicalbook.com This reaction is typically catalyzed by an acid, such as sulfuric acid. Industrially, methyl propiolate can also be synthesized by the reaction of ethylene (B1197577) with carbon monoxide and methanol in the presence of a nickel carbonyl catalyst. chemicalbook.com

Introduction of the Terminal Alkyne Functionality

Alkynes are hydrocarbons characterized by a carbon-carbon triple bond. libretexts.orglibretexts.org The synthesis of terminal alkynes, where the triple bond is at the end of a carbon chain, is of significant interest in organic synthesis. libretexts.orglibretexts.org The acidity of the C-H bond in terminal alkynes allows for their deprotonation to form acetylide anions, which are potent nucleophiles. libretexts.orglibretexts.org This property is exploited in the alkylation of acetylide ions, a key reaction for forming new carbon-carbon bonds. libretexts.org

Several methods exist for introducing a terminal alkyne functionality. One straightforward approach involves the double elimination from a dihaloalkane. libretexts.org Another common strategy is the conversion of carbonyl compounds, such as aldehydes, into terminal alkynes. This can be achieved through various reagents, including the Bestmann-Ohira reagent. organic-chemistry.org

Formation of the Oxan-2-yl Ether (Tetrahydropyranyl Protecting Group)

The hydroxyl group is a common functional group in organic molecules that often requires protection during a multi-step synthesis to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its ease of removal. organic-chemistry.orgnih.gov

Acid-Catalyzed Addition to Dihydropyran for Oxan-2-yl Ether Formation

The formation of a THP ether involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). nih.govtotal-synthesis.com The mechanism begins with the protonation of the DHP by an acid catalyst, which activates it for nucleophilic attack. total-synthesis.com The alcohol then acts as a nucleophile, attacking the activated DHP to form a protonated ether intermediate. chadsprep.comyoutube.com Subsequent deprotonation by the solvent or a weak base regenerates the acid catalyst and yields the THP ether. total-synthesis.comchadsprep.com

A variety of acid catalysts can be employed for this transformation, including protic acids like p-toluenesulfonic acid (PTSA) and Lewis acids such as bismuth triflate. organic-chemistry.orgconicet.gov.ar Heterogeneous catalysts, for instance, NH4HSO4 supported on SiO2, have also been shown to be effective and offer the advantage of easy separation and recyclability. nih.gov

Optimization of Reaction Conditions for Selective Protection

The efficiency of the tetrahydropyranylation reaction can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For instance, solvent-free conditions using a catalytic amount of pyridinium (B92312) chloride at room temperature have been reported as a green and efficient method for the tetrahydropyranylation of various alcohols. tandfonline.com

The use of milder catalysts, such as pyridinium p-toluenesulfonate (PPTS), can be beneficial for substrates that are sensitive to strong acids. total-synthesis.com The reaction conditions can be optimized to achieve high yields and chemoselectivity, even in the presence of other functional groups. tandfonline.com The table below summarizes the effectiveness of various catalysts in the tetrahydropyranylation of benzyl (B1604629) alcohol.

| Catalyst | Solvent | Time (min) | Yield (%) |

| Pyridinium chloride | CH2Cl2 | 60 | 65 |

| Pyridinium chloride | CH3CN | 90 | 50 |

| Pyridinium chloride | THF | 120 | 40 |

| Pyridinium chloride | Neat (Solvent-free) | 15 | 95 |

| Table based on data for the tetrahydropyranylation of benzyl alcohol. tandfonline.com |

Convergent and Linear Synthetic Strategies for Methyl 3-(oxan-2-yl)prop-2-ynoate

The synthesis of complex organic molecules can be approached through two main strategies: linear and convergent synthesis. fiveable.mechemistnotes.com

Diastereoselective and Enantioselective Approaches to Related Chiral Analogs

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds. For derivatives related to Methyl 3-(oxan-2-yl)prop-2-ynoate, which feature a tetrahydropyran (B127337) (THP) ring, controlling the stereochemistry is crucial. The THP moiety is a prevalent heterocyclic scaffold in many natural products and pharmaceutical agents. whiterose.ac.uk Consequently, significant research has been dedicated to developing diastereoselective and enantioselective methods to access chiral THP-containing structures. These strategies often focus on creating stereocenters on the THP ring itself or on adjacent positions, which can be conceptually extended to derivatives of the target compound.

One prominent strategy for the enantioselective synthesis of substituted tetrahydropyrans involves the intramolecular oxa-Michael reaction. whiterose.ac.uk In this approach, a precursor molecule containing both a nucleophilic hydroxyl group and an α,β-unsaturated system is cyclized. The use of chiral catalysts, such as chiral phosphoric acids (CPAs), can induce high levels of enantioselectivity. For instance, a 'clip-cycle' strategy has been developed where an alcohol fragment and an aryl thioacrylate are first 'clipped' together via olefin metathesis. The resulting precursor then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to yield highly enantioenriched spirocyclic THPs. whiterose.ac.uk The absolute stereochemistry of the cyclization product can even be inverted by modifying reaction conditions such as temperature and catalyst loading. whiterose.ac.uk

Another powerful tool for constructing chiral heterocycles is the use of multicomponent reactions (MCRs). These reactions allow for the formation of complex molecules from three or more starting materials in a single step, often with high efficiency and atom economy. An enantioselective three-component reaction has been developed for the synthesis of tetrahydropyridazinones, which are structurally related to THP derivatives, employing chiral α,β-unsaturated acylammonium salts. nih.govnsf.gov This process involves an initial α-amination of a malonate with an azodicarboxylate, followed by a chiral Lewis base-catalyzed Michael addition/proton transfer/lactamization cascade. nih.govnsf.gov This methodology provides access to optically active heterocyclic compounds with high enantiomeric ratios. nih.govnsf.gov

Furthermore, stereoselective ring-expansion reactions offer an alternative route to chiral THP and tetrahydropyridine (B1245486) derivatives. nih.gov For example, a Brønsted acid-mediated ring-expansion of monocyclopropanated furans and pyrroles can produce various pyran and dihydropyridine (B1217469) derivatives in excellent yields. nih.gov The stereoselectivity of these reactions can be controlled, and the process is scalable and proceeds under environmentally benign conditions. nih.gov

The "chiral pool" approach, which utilizes readily available chiral natural products as starting materials, is another well-established strategy. nih.gov Terpenes, for example, are abundant and inexpensive chiral building blocks that have been extensively used in the total synthesis of complex natural products containing chiral heterocyclic systems. nih.gov This strategy could be adapted to synthesize chiral analogs of Methyl 3-(oxan-2-yl)prop-2-ynoate by starting with a chiral precursor derived from the chiral pool.

The following tables summarize key findings from the literature on diastereoselective and enantioselective syntheses of related chiral analogs.

Table 1: Enantioselective Intramolecular Oxa-Michael Cyclization for Spirocyclic THPs whiterose.ac.uk

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Absolute Configuration |

| 1 | Precursor for 3,3'-spiro-THP | R-TRIP (20) | cyclohexane | 50 | 93 | 99 | S |

| 2 | Precursor for 3,3'-spiro-THP | R-TRIP (20) | cyclohexane | 20 | - | - | R (inversion) |

| 3 | Precursor for 2,2'-spiro-THP | R-TRIP (20) | cyclohexane | 50 | 51-93 | up to 99 | S |

Table 2: Enantioselective Three-Component Synthesis of Tetrahydropyridazinones nsf.gov

| Entry | Acid Chloride Derivative | Michael Donor (Malonate) | Yield (%) | er (Enantiomeric Ratio) |

| 1 | β-phenethyl acid chloride | Dimethyl malonate | 83 | 99:1 |

| 2 | Cinnamoyl chloride | Dimethyl malonate | 75 | 98:2 |

| 3 | Crotonyl chloride | Allyl methyl malonate | - | 99:1 |

Table 3: Stereoselective Ring-Expansion of Monocyclopropanated Furans nih.gov

Reactivity and Mechanistic Investigations of Methyl 3 Oxan 2 Yl Prop 2 Ynoate

Alkyne Functionalization Reactions

The chemical reactivity of Methyl 3-(oxan-2-yl)prop-2-ynoate is dominated by its electron-deficient alkyne moiety, which is activated by the adjacent electron-withdrawing methyl ester group. This activation renders the carbon-carbon triple bond susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions to the Activated Alkyne

The polarized nature of the alkyne in Methyl 3-(oxan-2-yl)prop-2-ynoate facilitates the addition of nucleophiles. In these reactions, the nucleophile attacks the electrophilic β-carbon of the alkyne, with the α-carbon being the site of protonation or reaction with an electrophile. This type of reaction is a fundamental process for the functionalization of acetylenic esters.

Common nucleophiles that can react with activated alkynes include amines, thiols, and alcohols. The reaction typically proceeds via a Michael-type addition mechanism, leading to the formation of enamines, enol ethers, or related structures, which can sometimes tautomerize to more stable forms. The presence of the bulky oxanyl group may sterically influence the approach of the nucleophile.

Table 1: Examples of Nucleophilic Addition to Activated Alkynes

| Nucleophile | Product Type |

|---|---|

| Primary Amine (R-NH₂) | Enamine/Imine |

| Thiol (R-SH) | β-Thioacrylate |

| Alcohol (R-OH) | Enol Ether |

Cycloaddition Reactions of the Prop-2-ynoate Unit

The activated alkyne of Methyl 3-(oxan-2-yl)prop-2-ynoate is an excellent dipolarophile for various cycloaddition reactions, providing a direct route to highly functionalized heterocyclic systems.

A significant class of reactions for this compound is the 1,3-dipolar cycloaddition. nih.govresearchgate.net Nitrile N-oxides, which can be generated in situ from oxime precursors, react readily with the activated alkyne to yield isoxazoles. nih.govresearchgate.netchem-station.commdpi.com These reactions are valuable for the construction of five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net The reaction proceeds through a concerted mechanism where the 1,3-dipole adds across the carbon-carbon triple bond.

The regioselectivity of the 1,3-dipolar cycloaddition between an unsymmetrical alkyne like Methyl 3-(oxan-2-yl)prop-2-ynoate and a nitrile N-oxide is a critical aspect. researchgate.net Theoretical and experimental studies on similar systems suggest that the regiochemical outcome is governed by the electronic properties of the reactants. nih.govnih.govelsevierpure.com Generally, the nucleophilic oxygen of the nitrile oxide will bond to the more electrophilic β-carbon of the alkyne, while the carbon of the nitrile oxide bonds to the α-carbon. This leads to the preferential formation of one regioisomer. The stereoselectivity is not a factor in this specific reaction due to the formation of a planar aromatic isoxazole (B147169) ring. However, in cycloadditions with other dipoles that result in non-aromatic rings, the stereochemical approach of the dipole can be influenced by the steric bulk of the oxanyl group. elsevierpure.com

Table 2: Regioselectivity in the 1,3-Dipolar Cycloaddition with Nitrile N-Oxides

| Reactant 1 | Reactant 2 | Major Regioisomer |

|---|---|---|

| Methyl 3-(oxan-2-yl)prop-2-ynoate | Ar-CNO | Methyl 3-aryl-5-(oxan-2-yl)isoxazole-4-carboxylate |

Beyond 1,3-dipolar cycloadditions, the activated alkyne can participate in other pericyclic reactions, such as Diels-Alder reactions where it acts as a dienophile. While less common for alkynes compared to alkenes, highly reactive dienes can react with Methyl 3-(oxan-2-yl)prop-2-ynoate under thermal or Lewis acid-catalyzed conditions to form six-membered rings. The high activation barrier for the cycloaddition of less reactive dienes often limits the synthetic utility of this approach.

Metal-Catalyzed Transformations of the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in Methyl 3-(oxan-2-yl)prop-2-ynoate is also a versatile handle for various metal-catalyzed transformations. Transition metals like palladium, gold, and copper can catalyze a range of reactions, including:

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Carbometalation/Hydrometalation: The addition of organometallic reagents or metal hydrides across the alkyne can generate new organometallic species that can be trapped with electrophiles.

Cyclization/Cycloisomerization Reactions: Intramolecular reactions can be triggered by metal catalysts, leading to the formation of complex cyclic structures, provided a suitable nucleophile is present elsewhere in the molecule.

Metal catalysis can also play a role in modulating the reactivity and selectivity of cycloaddition reactions. rsc.org

Reactivity and Cleavage of the Oxan-2-yl Protecting Group

The oxan-2-yl group, commonly known as the tetrahydropyranyl (THP) group, is a widely utilized protecting group for alcohols in organic synthesis. Its popularity stems from its ease of installation and general stability towards a variety of non-acidic reagents. libretexts.org The presence of this group in Methyl 3-(oxan-2-yl)prop-2-ynoate masks a hydroxyl functionality, preventing its interference in reactions targeting the ester or alkyne moieties. However, its selective removal is a critical step in many synthetic sequences.

Acid-Catalyzed Hydrolysis Mechanisms of Tetrahydropyranyl Ethers

The cleavage of the tetrahydropyranyl (THP) ether in Methyl 3-(oxan-2-yl)prop-2-ynoate proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen atom of the THP ring. This is followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the free alcohol. The stability of this carbocation intermediate facilitates the reaction under relatively mild acidic conditions. beilstein-journals.org The final step involves the reaction of the oxocarbenium ion with water to yield 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.

Protonation: The ether oxygen of the THP group is protonated by an acid catalyst (e.g., H₃O⁺).

Formation of Oxocarbenium Ion: The protonated ether undergoes cleavage to release the alcohol and form a resonance-stabilized secondary carbocation within the oxane ring.

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the deprotected alcohol and 5-hydroxypentanal.

This process is reversible, and to drive the reaction to completion, an excess of water is typically used, often in the form of a dilute aqueous acid solution. uh.edu

Chemoselective Deprotection Strategies in the Presence of Other Functionalities

A key challenge in the use of protecting groups is their selective removal without affecting other sensitive functional groups within the molecule. For Methyl 3-(oxan-2-yl)prop-2-ynoate, the ester and alkyne groups must remain intact during the deprotection of the THP ether. Various methods have been developed to achieve such chemoselectivity.

Mild acidic conditions are generally employed to cleave the THP ether while preserving the ester functionality. Reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol (B145695) or acetic acid in a tetrahydrofuran/water mixture are commonly used for this purpose. libretexts.org These conditions are acidic enough to promote the hydrolysis of the acetal-like THP ether but are often not harsh enough to cause significant hydrolysis of the methyl ester.

The choice of solvent can also play a crucial role. For instance, using an alcohol like methanol (B129727) or ethanol as the solvent in the presence of an acid catalyst can lead to alcoholysis, resulting in the formation of a mixed acetal (B89532) rather than complete hydrolysis. beilstein-journals.org

Table 1: Reagents for Chemoselective Deprotection of THP Ethers

| Reagent System | Conditions | Selectivity Notes | Reference |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol, heat | Mildly acidic, good for acid-sensitive substrates. | libretexts.org |

| Acetic Acid/THF/H₂O | Room temperature | Common and effective for many substrates. | libretexts.org |

| MgBr₂ | Et₂O, room temperature | Lewis acidic conditions, can be selective. | yolanda-rios.net |

| Amberlyst-15 | Methanol, room temperature | Solid-supported acid catalyst, easy work-up. | yolanda-rios.net |

These strategies allow for the targeted deprotection of the hydroxyl group, enabling further synthetic transformations at that position while the rest of the molecule, including the methyl prop-2-ynoate moiety, is preserved.

Influence of Electronic Factors on Oxan-2-yl Ether Stability

The stability of the oxan-2-yl ether is significantly influenced by electronic factors. The key to its acid-catalyzed cleavage is the formation of the aforementioned resonance-stabilized oxocarbenium ion. The oxygen atom within the ring helps to delocalize the positive charge, making the formation of this intermediate more favorable than for a simple acyclic ether.

The substituents on the protected alcohol can also affect the rate of cleavage. Electron-withdrawing groups on the alcohol moiety can decrease the electron density on the ether oxygen, making it less basic and thus slowing down the initial protonation step. Conversely, electron-donating groups can enhance the rate of cleavage.

In the specific case of Methyl 3-(oxan-2-yl)prop-2-ynoate, the prop-2-ynoate group is electron-withdrawing. This effect might slightly increase the stability of the THP ether towards acid-catalyzed cleavage compared to a simple alkyl THP ether. However, the dominant factor remains the inherent stability of the oxocarbenium ion derived from the tetrahydropyran (B127337) ring, which ensures that deprotection can be achieved under relatively mild acidic conditions.

Ester Group Transformations

The methyl ester group in Methyl 3-(oxan-2-yl)prop-2-ynoate is another key reactive site. It can undergo a variety of transformations, most notably hydrolysis, saponification, and transesterification. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from the well-established chemistry of methyl esters, particularly those of α,β-unsaturated carboxylic acids.

Hydrolysis and Saponification of the Methyl Ester

Acid-Catalyzed Hydrolysis: Under acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(oxan-2-yl)prop-2-ynoic acid, and methanol. This reaction is the reverse of a Fischer esterification and is an equilibrium process. To favor the formation of the carboxylic acid, a large excess of water is typically required. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. It is important to note that the acidic conditions required for ester hydrolysis can also lead to the cleavage of the oxan-2-yl protecting group, as discussed previously. Therefore, achieving selective ester hydrolysis without deprotection can be challenging.

Saponification (Base-Promoted Hydrolysis): The hydrolysis of the methyl ester can also be achieved under basic conditions, a process known as saponification. Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent leads to the formation of the carboxylate salt of 3-(oxan-2-yl)prop-2-ynoic acid and methanol. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products. To obtain the free carboxylic acid, a subsequent acidification step is necessary. Saponification is generally an irreversible process and is often preferred for the hydrolysis of esters due to its higher yields and simpler workup. nih.gov

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Reagents | Products | Conditions | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄) | 3-(Oxan-2-yl)prop-2-ynoic acid + Methanol | Excess water, heat | Reversible; can also cleave the THP group. |

| Saponification | Strong Base (e.g., NaOH, KOH) | Sodium/Potassium 3-(oxan-2-yl)prop-2-ynoate + Methanol | Aqueous/alcoholic solution, heat | Irreversible; requires subsequent acidification to yield the carboxylic acid. |

Transesterification Processes

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For Methyl 3-(oxan-2-yl)prop-2-ynoate, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester, Alkyl 3-(oxan-2-yl)prop-2-ynoate, and methanol.

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The attacking alcohol then acts as a nucleophile. The reaction is an equilibrium process, and to drive it towards the desired product, the attacking alcohol is often used as the solvent, or the methanol by-product is removed as it is formed.

Base-Catalyzed Transesterification: This process involves the use of a catalytic amount of a strong base, such as the alkoxide corresponding to the attacking alcohol (e.g., sodium ethoxide for transesterification with ethanol). The alkoxide acts as a powerful nucleophile, attacking the carbonyl carbon of the methyl ester. The resulting tetrahedral intermediate then expels the methoxide ion to yield the new ester. This method is often faster and more efficient than the acid-catalyzed process.

The choice of catalyst and reaction conditions for the transesterification of Methyl 3-(oxan-2-yl)prop-2-ynoate would need to be carefully considered to avoid side reactions, such as the cleavage of the THP protecting group under acidic conditions or potential reactions at the alkyne moiety under strongly basic conditions.

Applications of Methyl 3 Oxan 2 Yl Prop 2 Ynoate As a Synthetic Building Block

Role in the Synthesis of Complex Natural Products and Pharmaceuticals (as a synthetic intermediate)

Detailed research findings on the specific application of Methyl 3-(oxan-2-yl)prop-2-ynoate as a synthetic intermediate in the total synthesis of complex natural products and pharmaceuticals are not extensively documented in publicly available literature. However, the structural motifs present in the molecule—a protected alcohol in the form of a tetrahydropyranyl (THP) ether and a reactive propiolate—suggest its potential utility in such endeavors. The THP group is a common protecting group for alcohols, valued for its stability under a range of reaction conditions and its straightforward removal. The methyl propiolate moiety serves as a versatile three-carbon building block, capable of participating in a variety of carbon-carbon bond-forming reactions.

The general strategy for its use would involve the introduction of the oxanylpropynoate fragment into a growing molecular framework, followed by subsequent transformations of the alkyne and deprotection of the THP-protected alcohol at appropriate stages of the synthesis.

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. While specific examples detailing the use of Methyl 3-(oxan-2-yl)prop-2-ynoate in MCRs are not readily found in the literature, its structure suggests potential for participation in such reactions.

The electron-deficient alkyne of the propiolate is a good Michael acceptor and could react with nucleophiles in a conjugate addition. It could also participate in cycloaddition reactions. For instance, in a hypothetical MCR, the alkyne could react with a nucleophile and an electrophile in a sequential manner, leading to the rapid construction of complex molecular architectures.

Precursor for the Construction of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. The bifunctional nature of Methyl 3-(oxan-2-yl)prop-2-ynoate, containing both an alkyne and a protected hydroxyl group, makes it a potentially valuable precursor for the construction of various heterocyclic systems.

The alkyne moiety can undergo a variety of cyclization reactions. For example, reaction with 1,3-dipoles could lead to the formation of five-membered heterocycles such as pyrazoles, isoxazoles, or triazoles. Cycloaddition reactions with dienes could yield six-membered rings. Furthermore, the oxane ring itself can be a source of chirality and can influence the stereochemical outcome of these cyclization reactions.

Integration into Advanced Protecting Group Strategies for Polyfunctionalized Substrates

The tetrahydropyranyl (THP) ether in Methyl 3-(oxan-2-yl)prop-2-ynoate is a classic and widely used protecting group for alcohols. Its stability to a variety of non-acidic conditions makes it a robust choice in multistep synthesis. The key feature of a protecting group strategy is the ability to selectively protect and deprotect different functional groups within a molecule.

In a polyfunctionalized substrate, the THP ether of Methyl 3-(oxan-2-yl)prop-2-ynoate could be employed orthogonally to other protecting groups. For example, if a molecule contained both a silyl-protected alcohol and the THP-protected alcohol derived from our subject compound, the silyl (B83357) group could be selectively removed under fluoride-mediated conditions, leaving the THP group intact. Conversely, the THP group can be removed under acidic conditions to which the silyl ether may be stable. This orthogonal protection-deprotection strategy is fundamental to the synthesis of complex molecules.

Contributions to Polymer and Materials Science through Functionalization

The incorporation of specific functional groups into polymers is a powerful method for tuning their physical and chemical properties. The alkyne functionality of Methyl 3-(oxan-2-yl)prop-2-ynoate makes it a candidate for the functionalization of polymers.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected spectrum of Methyl 3-(oxan-2-yl)prop-2-ynoate would show distinct signals for the protons of the methyl ester group, the oxane ring, and the acetylenic proton. The chemical shifts, integration values, and coupling patterns of these signals would be crucial for assigning the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Connectivity

¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the carbons of the oxane ring, and the methyl carbon of the ester.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Configuration

Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the methyl ester, the prop-ynoate unit, and the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the relative stereochemistry of the substituent on the oxane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight of Methyl 3-(oxan-2-yl)prop-2-ynoate and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula. The fragmentation pattern would offer additional structural clues by showing how the molecule breaks apart under ionization.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the presence of specific functional groups. For Methyl 3-(oxan-2-yl)prop-2-ynoate, the IR spectrum would be expected to show characteristic absorption bands for:

The C≡C triple bond of the alkyne.

The C=O double bond of the ester.

The C-O single bonds of the ester and the ether in the oxane ring.

The C-H bonds of the aliphatic and methyl groups.

Advanced Spectroscopic Methods for Conformational and Configurational Studies

For a complete structural and conformational analysis, advanced techniques such as X-ray crystallography could be employed to determine the solid-state structure, including bond lengths, bond angles, and the absolute configuration if the compound is chiral.

Without access to published experimental data from these spectroscopic methods for Methyl 3-(oxan-2-yl)prop-2-ynoate, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to make this information available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. arxiv.org It is particularly well-suited for studying the electronic structure and reactivity of organic molecules. DFT calculations would allow for a detailed exploration of the electron distribution within Methyl 3-(oxan-2-yl)prop-2-ynoate, which in turn governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding chemical reactivity. nih.govnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov For Methyl 3-(oxan-2-yl)prop-2-ynoate, the FMO analysis would be crucial in predicting its behavior in various chemical reactions.

The HOMO, being the orbital where the most loosely held electrons reside, represents the ability of the molecule to donate electrons. Conversely, the LUMO is the lowest energy orbital that can accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

For Methyl 3-(oxan-2-yl)prop-2-ynoate, the location of the HOMO and LUMO would be of particular interest. It is anticipated that the HOMO would be localized around the electron-rich alkyne and ether oxygen, while the LUMO would be centered on the electron-deficient carbonyl group and the alkyne. This distribution would suggest that the molecule could act as both an electron donor and acceptor, depending on the reaction partner. In reactions with electrophiles, the alkyne would likely be the site of attack, whereas nucleophiles would target the carbonyl carbon.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Methyl 3-(oxan-2-yl)prop-2-ynoate

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.5 | C≡C, Oxane Oxygen |

| LUMO | -1.2 | C=O, C≡C |

| HOMO-LUMO Gap | 7.3 | - |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from FMO analysis. The actual values would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. mdpi.com It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com

For Methyl 3-(oxan-2-yl)prop-2-ynoate, an MEP map would likely show a negative potential (typically colored red or yellow) around the carbonyl oxygen and the ether oxygen of the oxane ring, highlighting these as regions susceptible to electrophilic attack. Conversely, a positive potential (typically colored blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating these as sites for nucleophilic attack. The alkyne region would likely exhibit a moderately negative potential due to the π-electron cloud. This detailed picture of the charge distribution would provide valuable insights into the molecule's intermolecular interactions and reactivity patterns.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum mechanical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.denumberanalytics.comwikipedia.org This approach provides detailed information about bonding, hybridization, and intermolecular interactions. q-chem.com

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for Key Interactions in Methyl 3-(oxan-2-yl)prop-2-ynoate

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP (O, oxane) | σ* (adjacent C-H) | 2.5 |

| LP (O, carbonyl) | σ* (C-C) | 1.8 |

| π (C≡C) | π* (C=O) | 5.2 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from NBO analysis. The actual values would be determined through specific DFT calculations.

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and understanding the energetic profiles of chemical transformations. nih.govnih.govrsc.org For reactions involving Methyl 3-(oxan-2-yl)prop-2-ynoate, DFT calculations can be used to map out the entire reaction pathway, from reactants to products, including the identification of any intermediates and transition states. researchgate.net

Transition state analysis is particularly crucial, as the energy of the transition state determines the activation energy and, consequently, the rate of the reaction. By locating the transition state structure and calculating its energy, it is possible to predict the feasibility of a proposed mechanism. For example, in a hypothetical addition reaction to the alkyne, computational analysis could determine whether the reaction proceeds via a concerted or a stepwise mechanism. The geometry of the transition state would reveal the precise arrangement of atoms at the point of highest energy, offering a detailed snapshot of the bond-breaking and bond-forming processes.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be used to validate experimental data or to aid in the structural elucidation of new compounds. acs.orgacs.org

For Methyl 3-(oxan-2-yl)prop-2-ynoate, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts. nih.govrsc.orgmdpi.com This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts, when compared to experimental spectra, can help in the assignment of peaks to specific atoms within the molecule.

Similarly, the infrared (IR) vibrational frequencies can be calculated. nih.govdtic.miloup.comiwaponline.comacs.org These calculations provide a theoretical spectrum that can be compared with the experimental IR spectrum. The vibrational modes associated with each calculated frequency can be visualized, allowing for a detailed assignment of the experimental absorption bands to specific functional group vibrations, such as the C=O stretch, C≡C stretch, and C-O stretches.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for Methyl 3-(oxan-2-yl)prop-2-ynoate

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| 13C NMR (C=O) | 155.0 ppm | 154.5 ppm |

| 1H NMR (CH3) | 3.80 ppm | 3.75 ppm |

| IR Frequency (C≡C stretch) | 2240 cm-1 | 2235 cm-1 |

| IR Frequency (C=O stretch) | 1725 cm-1 | 1720 cm-1 |

Note: The values in this table are hypothetical and intended to demonstrate the comparison between calculated and experimental data. The actual values would depend on the specific computational methods and experimental conditions.

Conformational Analysis and Energetic Landscapes of Methyl 3-(oxan-2-yl)prop-2-ynoate

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. acs.orgprinceton.edu For Methyl 3-(oxan-2-yl)prop-2-ynoate, this would involve exploring the different chair and boat conformations of the oxane ring, as well as the rotation around the single bonds connecting the ring to the propynoate (B1239298) group. chempedia.info

By performing a systematic search of the conformational space and calculating the energy of each conformation, an energetic landscape can be constructed. This landscape reveals the global minimum energy conformation, which is the most stable and therefore the most populated conformation at equilibrium. It also identifies other low-energy conformers that may be present in significant proportions. Understanding the conformational preferences is crucial, as the reactivity of the molecule can be highly dependent on its three-dimensional shape. For instance, the accessibility of the different reactive sites can vary significantly between different conformations.

Advanced Topics and Future Research Directions

Development of Novel and Green Synthetic Routes

The current synthesis of Methyl 3-(oxan-2-yl)prop-2-ynoate typically involves standard esterification or coupling reactions. vulcanchem.com Future research could focus on developing more sustainable and efficient synthetic strategies.

Key Research Objectives:

Enzymatic Synthesis: Exploring the use of lipases or esterases for the esterification of 3-(oxan-2-yl)prop-2-ynoic acid with methanol (B129727). This approach would offer mild reaction conditions and high selectivity, aligning with the principles of green chemistry.

Mechanochemical Methods: Investigating solvent-free or low-solvent mechanochemical approaches, such as ball milling, for the synthesis. mdpi.com These methods can reduce waste and energy consumption.

Catalytic C-H Activation: Developing methods for the direct coupling of a C-H bond in a suitable oxane precursor with methyl propiolate, potentially using transition metal catalysts. This would provide a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Potential Challenges |

| Enzymatic Esterification | High selectivity, mild conditions, biodegradable catalyst. | Enzyme stability and cost, potential for low reaction rates. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Scalability, understanding reaction mechanisms. |

| Direct C-H Activation | High atom economy, reduced synthetic steps. | Regioselectivity control, catalyst development. |

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The alkyne functionality in Methyl 3-(oxan-2-yl)prop-2-ynoate is a key feature that can be exploited for various chemical transformations. Future research should aim to uncover novel reactivity patterns and potential catalytic applications.

Areas for Exploration:

Gold-Catalyzed Reactions: Investigating the behavior of the compound in the presence of gold catalysts, which are known to activate alkynes towards various nucleophilic additions and rearrangements. nih.gov This could lead to the synthesis of complex heterocyclic structures.

Multi-component Reactions: Utilizing the compound as a building block in multi-component reactions to generate molecular diversity in a single step. nih.gov The presence of both the oxane ring and the propiolate ester could lead to the formation of unique and biologically relevant scaffolds.

Catalytic Hydration: Studying the selective hydration of the alkyne. While traditional methods often yield methyl ketones, the development of catalysts for anti-Markovnikov hydration could provide access to valuable aldehyde intermediates. researchgate.net

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. europa.eu

Future Research Directions:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of Methyl 3-(oxan-2-yl)prop-2-ynoate. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. nih.govnih.gov

Automated High-Throughput Experimentation: Employing automated synthesis platforms to rapidly screen different reaction conditions and catalysts for the functionalization of the molecule. acs.org This would accelerate the discovery of new reactions and applications.

In-line Purification and Analysis: Integrating in-line purification and analytical techniques within a flow setup to enable real-time monitoring and control of the reaction, leading to higher quality products.

Design and Synthesis of New Chemical Probes and Functional Materials Based on its Scaffolding

The tetrahydropyran (B127337) motif is a common feature in many natural products and biologically active molecules. rsc.org The alkyne group provides a versatile handle for further functionalization, making Methyl 3-(oxan-2-yl)prop-2-ynoate an attractive scaffold for the development of new chemical tools and materials.

Potential Applications:

Chemical Probes: Synthesizing derivatives that can be used as chemical probes to study biological processes. For example, the alkyne can be used in "click" chemistry reactions to attach fluorescent dyes or affinity tags.

Functional Polymers: Incorporating the molecule as a monomer into polymerization reactions to create functional polymers with unique properties conferred by the oxane ring and the ester group.

Bioactive Conjugates: Conjugating the molecule to other bioactive compounds, such as flavonoids, to potentially enhance their therapeutic properties or create novel drug delivery systems. nih.gov

Interdisciplinary Research Integrating the Compound's Unique Functionalities

The distinct chemical features of Methyl 3-(oxan-2-yl)prop-2-ynoate make it a candidate for interdisciplinary research, bridging chemistry with biology, materials science, and medicine.

Prospective Interdisciplinary Projects:

Medicinal Chemistry: Investigating the biological activity of derivatives of Methyl 3-(oxan-2-yl)prop-2-ynoate. The tetrahydropyran ring is a known pharmacophore, and its combination with the propiolate ester could lead to the discovery of new therapeutic agents.

Materials Science: Exploring the use of the compound in the design of novel liquid crystals or other smart materials, where the rigid alkyne unit and the flexible oxane ring could influence the material's properties.

Catalysis Science: Designing novel ligands for transition metal catalysis based on the oxane-propiolate scaffold. The oxygen atoms in the tetrahydropyran ring could act as coordinating sites, potentially influencing the catalytic activity and selectivity of the metal center. acs.org

Q & A

Q. How can researchers validate the purity of this compound when used as a reference standard in pharmaceutical analysis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to detect impurities <0.1%.

- CCDC Validation : Cross-check crystallographic data (e.g., CIF files) against the Cambridge Structural Database to confirm identity.

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) ensure no ester hydrolysis occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.